An In-Depth Technical Guide to 1,1,6-Trimethyltetralin (CAS: 475-03-6)
An In-Depth Technical Guide to 1,1,6-Trimethyltetralin (CAS: 475-03-6)
Executive Summary
This document provides a comprehensive technical overview of 1,1,6-Trimethyltetralin (CAS No. 475-03-6), a substituted tetralin of significant interest in the fields of flavor chemistry, organic synthesis, and analytical sciences. Known also by synonyms such as α-Ionene and 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene, this compound serves as a crucial synthetic intermediate. Most notably, it is a precursor to 1,2-Dihydro-1,1,6-trimethylnaphthalene (TDN), the molecule responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1] This guide details its chemical and physical properties, outlines the mechanistic basis of its synthesis, provides protocols for its analytical characterization, discusses its primary applications, and summarizes essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with a foundational and practical understanding of this molecule.
Chemical Identity and Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physicochemical properties. These data are critical for regulatory compliance, experimental design, and predicting chemical behavior.
Nomenclature and Identifiers
Precise identification is paramount in scientific research. The following table consolidates the key identifiers for 1,1,6-Trimethyltetralin.
| Identifier | Value |
| CAS Number | 475-03-6[1][2] |
| Systematic IUPAC Name | 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene[2] |
| Common Synonyms | α-Ionene, Ionene, 1,1,6-Trimethyltetralin[3] |
| Molecular Formula | C₁₃H₁₈[2][3] |
| EC Number | 207-490-7[3] |
| UNII | B2ZN1K7W3Q[3] |
Physicochemical Properties
The physical and chemical properties of 1,1,6-Trimethyltetralin dictate its handling, reactivity, and analytical behavior. It is a clear, oil-like liquid under standard conditions.[2]
| Property | Value | Source |
| Molecular Weight | 174.28 g/mol | [2][3] |
| Appearance | Clear Oil | [2] |
| Boiling Point | ~242.3 °C at 760 mmHg | [3] |
| Density | ~0.912 - 0.930 g/cm³ | [1][3] |
| Refractive Index | ~1.5257 | [1][3] |
| LogP | ~4.5 - 5.4 | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1][3] |
| Storage Temperature | Room Temperature; 2-8°C Refrigerator (for long-term) | [1][2] |
Synthesis and Mechanistic Considerations
1,1,6-Trimethyltetralin is not typically synthesized as a final target but arises from the acid-catalyzed cyclization of pseudoionone, a key intermediate in the synthesis of a class of fragrance compounds known as ionones.[4] The choice of acid catalyst and reaction conditions is a critical determinant of the isomeric distribution of the final products, with weaker acids favoring the formation of the α-ionone ring system from which 1,1,6-trimethyltetralin is derived.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The process begins with the protonation of the carbonyl oxygen in pseudoionone, followed by the cyclization of the aliphatic chain onto the electron-rich double bond, forming a six-membered ring. Subsequent rearrangement and dehydration steps lead to the formation of the tetralin scaffold. The use of strong mineral acids like concentrated sulfuric acid tends to promote further isomerization to the thermodynamically more stable β-ionone.[3][4] Therefore, achieving a high yield of the α-isomer requires careful control of acid strength and temperature.
Caption: Synthetic pathway to 1,1,6-Trimethyltetralin.
Field-Proven Synthesis Protocol (Representative)
This protocol describes a general procedure for the acid-catalyzed cyclization of pseudoionone. The yield of the target α-isomer (1,1,6-trimethyltetralin) is highly dependent on the precise conditions.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a suitable non-polar solvent (e.g., toluene). Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 85% phosphoric acid) to the solvent with vigorous stirring. The choice of a weaker acid like phosphoric acid is causal; it provides sufficient acidity to catalyze the cyclization without aggressively promoting isomerization to the beta-isomer.[4]
-
Reactant Addition: Dissolve pseudoionone in a minimal amount of the same solvent and add it dropwise from the dropping funnel to the cooled acid-solvent mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C. This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side-product formation.[3]
-
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to track the consumption of pseudoionone and the formation of ionone isomers.
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it over ice water. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, a mixture of isomers, can then be purified by fractional distillation under vacuum to isolate 1,1,6-trimethyltetralin.
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 1,1,6-Trimethyltetralin. The primary techniques employed are mass spectrometry, infrared spectroscopy, and chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the identification and quantification of 1,1,6-Trimethyltetralin, particularly in complex matrices like wine or fragrance mixtures. The technique separates the compound from other volatile components based on its boiling point and polarity, and the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for unambiguous identification.[5][6]
-
Expected Fragmentation Pattern: In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 174. A prominent peak at m/z = 159, corresponding to the loss of a methyl group ([M-15]⁺), is expected due to the stable benzylic carbocation that is formed. Further fragmentation of the aliphatic ring would also occur.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The covalent bonds within the molecule absorb infrared radiation at specific frequencies, corresponding to their vibrational energies.
-
Expected Characteristic Absorptions:
-
~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2960-2850 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the aliphatic CH₃ and CH₂ groups.
-
~1610 and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1465 cm⁻¹: C-H bending (scissoring) vibration of the CH₂ groups.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstituted aromatic ring pattern.
-
High-Performance Liquid Chromatography (HPLC)
A reverse-phase (RP) HPLC method can be employed for the analysis and purification of 1,1,6-Trimethyltetralin.[7] This method is particularly useful for samples that are not suitable for GC due to thermal instability or low volatility, although this is not a primary concern for this compound.
-
Protocol: RP-HPLC Analysis [7]
-
Column: C18 stationary phase (e.g., Newcrom R1).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid is typically added at a low concentration (~0.1%) to improve peak shape. Formic acid is preferred for MS-compatible applications.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~265 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1,1,6-Trimethyltetralin in the mobile phase and perform serial dilutions to create a calibration curve for quantification.
-
Caption: General analytical workflow for 1,1,6-Trimethyltetralin.
Applications and Significance
The primary significance of 1,1,6-Trimethyltetralin lies in its role as a key chemical intermediate.
-
Flavor and Fragrance Chemistry: Its most well-documented role is as an intermediate in the synthesis of 1,2-Dihydro-1,1,6-trimethylnaphthalene (TDN).[1] TDN is a C13-norisoprenoid that imparts a "petrol" or "kerosene" aroma to aged Riesling wines, a characteristic that can be desirable at low concentrations but is considered a fault at higher levels. Understanding the precursors like 1,1,6-trimethyltetralin is vital for viticulturists and winemakers seeking to manage the development of this aroma profile.
-
Organic Synthesis: As a substituted tetralin, it can serve as a scaffold for the synthesis of more complex molecules. The tetralin core is present in numerous natural products and pharmacologically active compounds, making its derivatives valuable building blocks in drug discovery and development.[8][9]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be self-validating systems of safety and efficacy. While a specific, comprehensive safety data sheet (SDS) for 1,1,6-trimethyltetralin is not widely available, data for the parent compound, tetralin, and related molecules provide a strong basis for safe handling procedures.[7][10]
GHS Hazard Classification
The GHS classification for the closely related 1,1,6-Trimethyl-1,2-dihydronaphthalene provides critical hazard information.
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |
(Data derived from related compounds and general tetralin safety profiles)[2][7]
Recommended Handling and Storage Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as tetralin derivatives can form explosive peroxides upon prolonged exposure to air.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][12] Keep away from oxidizing agents. Containers should be dated upon opening to monitor for potential peroxide formation.
Conclusion
1,1,6-Trimethyltetralin (CAS: 475-03-6) is a compound of considerable interest, bridging the gap between industrial fragrance synthesis and the nuanced chemistry of fine wines. Its identity is well-defined by its spectroscopic and chromatographic profiles, and its synthesis is a classic example of controlled acid-catalyzed cyclization. For researchers in organic synthesis, it represents a versatile tetralin scaffold, while for analytical and flavor chemists, it is a key piece in the puzzle of aroma development in aged beverages. Adherence to rigorous analytical protocols and safety procedures is essential when working with this and related compounds.
References
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1,1,6-Trimethyltetralin. (n.d.). LookChem. Retrieved February 1, 2026, from [Link]
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1,1,6-Trimethyl-1,2-dihydronaphthalene. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
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1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene. (2018). SIELC Technologies. Retrieved February 1, 2026, from [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. Retrieved February 1, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET TETRALIN. (n.d.). Oxford Lab Chem. Retrieved February 1, 2026, from [Link]
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Acid-catalyzed cyclization mechanism of PS towards α-ionone and β-ionone. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
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Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid Catalysts. (2009). ResearchGate. Retrieved February 1, 2026, from [Link]
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13C NMR Substituent Effects on para-Substituted Tolans. (2020). University of Mississippi eGrove. Retrieved February 1, 2026, from [Link]
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GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). MDPI. Retrieved February 1, 2026, from [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. Retrieved February 1, 2026, from [Link]
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Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
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Tetralin. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]
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